
Lutidine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lutidine acetate is a chemical compound derived from lutidine, which is a dimethyl-substituted derivative of pyridine. This compound is known for its applications in various fields, including organic synthesis and catalysis. It is a colorless liquid with mildly basic properties and a pungent odor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lutidine acetate can be synthesized through the esterification of lutidine with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to achieve the desired product .
Industrial Production Methods
In industrial settings, this compound is produced by reacting lutidine with acetic anhydride in the presence of a catalyst. This method is preferred due to its efficiency and higher yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lutidine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lutidine N-oxide.
Reduction: Reduction of this compound can yield lutidine.
Substitution: This compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Lutidine N-oxide.
Reduction: Lutidine.
Substitution: Various substituted lutidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Lutidine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: This compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of lutidine acetate involves its interaction with various molecular targets. In biochemical studies, it acts as a ligand that binds to specific enzymes or proteins, altering their activity. The acetate group can participate in hydrogen bonding and electrostatic interactions, influencing the overall stability and function of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Lutidine: A dimethyl-substituted pyridine with similar basic properties.
3,5-Lutidine: Another dimethyl-substituted pyridine with different substitution patterns.
Pyridine: The parent compound of lutidine, with a simpler structure.
Uniqueness
Lutidine acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and properties compared to other lutidine derivatives. Its ability to participate in esterification and substitution reactions makes it valuable in various synthetic applications .
Propriétés
Numéro CAS |
832733-17-2 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
acetic acid;2,3-dimethylpyridine |
InChI |
InChI=1S/C7H9N.C2H4O2/c1-6-4-3-5-8-7(6)2;1-2(3)4/h3-5H,1-2H3;1H3,(H,3,4) |
Clé InChI |
DTFOIYPZPIQJCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)

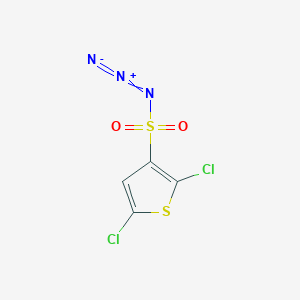
![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
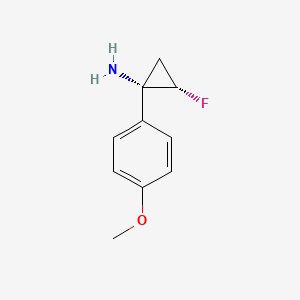
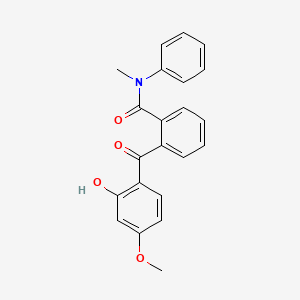
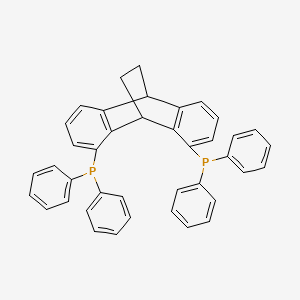
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
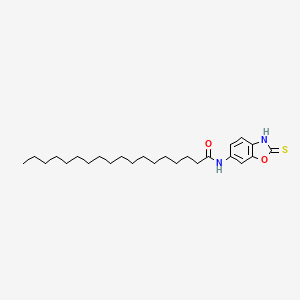

![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
